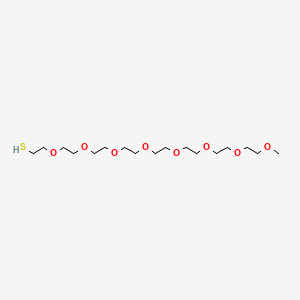

m-PEG8-thiol

説明

特性

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36O8S/c1-18-2-3-19-4-5-20-6-7-21-8-9-22-10-11-23-12-13-24-14-15-25-16-17-26/h26H,2-17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWTPDVASPXFETP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30694734 |

Source

|

| Record name | 2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651042-83-0 |

Source

|

| Record name | 2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

m-PEG8-thiol molecular weight and formula

An In-depth Technical Guide to m-PEG8-thiol

This technical guide provides comprehensive information on the properties, applications, and experimental use of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Information

This compound is a monodisperse polyethylene glycol (PEG) derivative featuring a terminal methoxy group ("m") and a reactive thiol (-SH) group. The "8" denotes the number of ethylene glycol repeat units. This heterobifunctional linker is widely utilized in bioconjugation, drug delivery, and materials science due to its defined length, hydrophilicity, and specific reactivity.

Physicochemical Properties

The key properties of this compound are summarized in the table below, compiled from various suppliers.[1][2][3][4][5]

| Property | Value | Citations |

| Molecular Formula | C₁₇H₃₆O₈S | [1][2][4][5] |

| Molecular Weight | 400.53 g/mol | [1][2][4][5] |

| CAS Number | 651042-83-0 | [1][3][5] |

| Appearance | Colorless to light yellow liquid | [2] |

| Purity | Typically >95% | [1][2][3][5] |

| Solubility | Water, DMSO, DMF, Methylene Chloride, Acetonitrile | [5] |

| Storage | Store at -20°C, protect from light.[2][3][5] Hygroscopic.[5] | [2][3][5] |

Chemical Reactivity

The terminal thiol group is the key functional handle of the molecule. It exhibits specific reactivity towards a range of chemical groups, enabling covalent linkage to proteins, surfaces, and other molecules.

Caption: Reactivity of this compound's terminal sulfhydryl group.

Key Applications in Research and Drug Development

The hydrophilic PEG spacer enhances the solubility and biocompatibility of conjugated molecules, while the thiol group allows for precise chemical ligation.

PROTAC Linker

This compound serves as a flexible, hydrophilic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][6] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2] The PEG linker physically separates the two ligand-binding moieties, and its length and composition are critical for optimizing the ternary complex formation between the target, the PROTAC, and the E3 ligase.[1]

Caption: Mechanism of Action for a PROTAC utilizing a PEG linker.

Surface Modification and Passivation

The thiol group forms strong dative bonds with transition metal surfaces, particularly gold and silver.[5][7] This property is exploited to:

-

Passivate Surfaces: Create a hydrophilic, non-immunogenic layer on nanoparticles or biosensors to prevent non-specific protein adsorption.[5]

-

Functionalize Nanoparticles: this compound can stabilize gold nanorods (AuNRs) or other nanoparticles, enhancing their biocompatibility and providing a platform for attaching other biomolecules.[8][9]

Bioconjugation

PEGylation, the process of attaching PEG chains to molecules, is a cornerstone of drug development. It can improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and small molecules. The thiol group on this compound allows for site-specific conjugation to molecules containing maleimides or other thiol-reactive groups, offering greater control over the final conjugate structure compared to amine-reactive PEGylation.[10][11]

Experimental Protocols

The following are representative protocols for common applications of this compound. Researchers should optimize reaction conditions for their specific molecules.

Protocol: Conjugation to a Maleimide-Activated Protein

This protocol describes the covalent attachment of this compound to a protein that has been functionalized with a maleimide group. The reaction is a Michael addition that forms a stable thioether bond.

Materials:

-

Maleimide-activated protein

-

This compound

-

Conjugation Buffer: Phosphate-buffered saline (PBS) pH 6.5-7.5, containing 1-10 mM EDTA. (Note: Basic conditions can favor disulfide bond formation and maleimide hydrolysis).

-

Degassing equipment or nitrogen/argon gas.

-

Purification system (e.g., Size Exclusion Chromatography - SEC).

Procedure:

-

Preparation: Allow this compound to warm to room temperature before opening. Prepare a stock solution (e.g., 10-50 mM) in degassed conjugation buffer immediately before use.

-

Protein Solution: Dissolve the maleimide-activated protein in degassed conjugation buffer to a concentration of 1-10 mg/mL.

-

Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the protein solution.

-

Incubation: Gently mix and incubate the reaction at room temperature for 2 hours or at 4°C overnight. The reaction should be performed under an inert atmosphere (nitrogen or argon) to prevent oxidation of the thiol.

-

Quenching (Optional): To quench any unreacted maleimide groups, a small molecule thiol like L-cysteine can be added.

-

Purification: Remove excess this compound and other reagents from the conjugated protein using SEC or dialysis.

-

Characterization: Confirm successful conjugation using techniques such as SDS-PAGE (which will show a shift in molecular weight) and mass spectrometry.

Caption: Experimental workflow for protein conjugation.

Protocol: Functionalization of Gold Nanoparticles (AuNPs)

This protocol outlines the ligand exchange process to coat citrate-stabilized AuNPs with this compound.

Materials:

-

Aqueous solution of citrate-stabilized AuNPs.

-

This compound.

-

Anhydrous ethanol or methanol.

-

Centrifugation equipment.

Procedure:

-

Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in anhydrous ethanol or methanol.

-

Reaction: Add the this compound solution to the AuNP solution. The final concentration of this compound should be in large excess relative to the surface area of the nanoparticles. A typical starting point is a concentration of ~1 µM for a standard ~15 nm AuNP solution.

-

Incubation: Allow the solution to incubate at room temperature for at least 4-6 hours (or overnight) with gentle stirring to allow for ligand exchange.

-

Purification: Purify the PEGylated AuNPs from excess reagents by repeated cycles of centrifugation and resuspension in a clean buffer (e.g., water or PBS).

-

Characterization: Confirm successful coating using UV-Vis spectroscopy (observing the surface plasmon resonance peak), Dynamic Light Scattering (DLS) to measure the increase in hydrodynamic diameter, and zeta potential measurements to confirm changes in surface charge.

References

- 1. precisepeg.com [precisepeg.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound-西安齐岳生物 [0qy.com]

- 4. This compound Datasheet DC Chemicals [dcchemicals.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Thiol PEG, Thiol linker, Maleimide reactive | BroadPharm [broadpharm.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Thiol-PEG-carboxyl-stabilized Fe₂O ₃/Au nanoparticles targeted to CD105: synthesis, characterization and application in MR imaging of tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Situ forming poly(ethylene glycol)-based hydrogels via thiol-maleimide Michael-type addition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thiol Specific and Tracelessly Removable Bioconjugation via Michael Addition to 5-Methylene Pyrrolones - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of m-PEG8-Thiol in Aqueous and Organic Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of methoxy-polyethylene glycol-thiol with eight ethylene glycol units (m-PEG8-thiol). Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data on its solubility in various solvents, outlines experimental protocols for solubility determination, and presents visual workflows for key laboratory procedures.

Introduction to this compound

This compound is a hydrophilic, monofunctional polyethylene glycol (PEG) derivative with a terminal thiol group. The PEG spacer enhances aqueous solubility, and the reactive thiol group allows for covalent attachment to various substrates, including maleimide-containing molecules and the surfaces of noble metals like gold and silver.[1][2][3] This makes it a valuable tool in bioconjugation, drug delivery, and nanotechnology for improving the solubility and stability of biomolecules and functionalizing surfaces.[4][5][6]

Solubility Profile of this compound

The hydrophilic nature of the polyethylene glycol chain confers good solubility in aqueous solutions, while the overall molecular structure allows for miscibility with a range of organic solvents.[1][2]

Quantitative Solubility Data

Quantitative solubility data for m-PEG-thiol derivatives is often presented for a product line rather than for each specific PEG length. However, a representative value for similar low molecular weight m-PEG-thiols is provided in the table below.

| Solvent System | Reported Solubility | Source(s) |

| Water | 10 mg/mL (clear solution) | [4][5] |

| Chloroform | 10 mg/mL (clear solution) | [4][5] |

| Dimethyl Sulfoxide (DMSO) | 10 mg/mL (clear solution) | [4][5] |

| Ethanol | Soluble (clear solution) | [5] |

| Methylene Chloride | Soluble | [3][7] |

| Acetonitrile | Soluble | [3][7] |

| Dimethylacetamide (DMAC) | Soluble | [3][7] |

It is important to note that the physical form of m-PEG derivatives can range from a liquid or semi-solid to a waxy solid, depending on the molecular weight.[4][5] Low molecular weight PEGs, such as this compound, are typically viscous liquids.

Factors Influencing Solubility

The solubility of this compound can be influenced by several factors:

-

Temperature: Solubility in some organic solvents, like toluene and isopropanol, can be increased by raising the temperature.[8]

-

Purity: The presence of impurities can affect the observed solubility.

-

Solvent Polarity: As a polar molecule, this compound exhibits higher solubility in polar solvents.

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of this compound in a given solvent.

Materials

-

This compound

-

Solvent of interest (e.g., water, DMSO, ethanol)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Spectrophotometer (optional, for quantitative analysis)

-

Calibrated pipettes

-

Glass vials or tubes

Procedure

-

Preparation of Stock Solution (for organic solvents): For ease of handling, especially with viscous m-PEG-thiol, preparing a concentrated stock solution in a solvent like DMSO or DMF is recommended.[9][10][11]

-

Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.[10]

-

Under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation of the thiol group, accurately weigh a specific amount of this compound.[4][10]

-

Add a precise volume of the organic solvent to achieve a desired concentration (e.g., 100 mg/mL).[10][11]

-

Vortex thoroughly to ensure complete dissolution.

-

-

Serial Dilutions:

-

Prepare a series of dilutions from the stock solution or by direct weighing into the solvent of interest.

-

-

Equilibration:

-

Incubate the solutions at a controlled temperature (e.g., room temperature) for a set period (e.g., 2 hours to 24 hours) to ensure equilibrium is reached.[11]

-

-

Observation and Measurement:

-

Visually inspect each solution for any undissolved material. The absence of visible particles indicates solubility at that concentration.

-

For a more quantitative assessment, centrifuge the samples to pellet any undissolved solute.

-

Measure the concentration of the supernatant using an appropriate analytical technique.

-

Workflow for Solubility Determination

Application: Functionalization of Gold Nanoparticles

A primary application of this compound is the surface modification of gold nanoparticles (AuNPs). The thiol group has a strong affinity for the gold surface, forming a self-assembled monolayer that improves the stability and biocompatibility of the nanoparticles.[4][5]

Experimental Workflow for AuNP Functionalization

Storage and Handling

Thiol-containing PEG derivatives are susceptible to oxidation, which can lead to the formation of disulfide bonds.[4] To maintain the integrity of this compound:

-

Storage: Store at -20°C under a dry, inert atmosphere.[4][5][10]

-

Handling: Equilibrate the container to room temperature before opening to prevent moisture condensation.[10] For optimal stability, handle the material under an inert gas.[4][5] Prepare solutions fresh before use and avoid repeated freeze-thaw cycles.[4][8]

Conclusion

This compound is a versatile molecule with favorable solubility in both aqueous and common organic solvents, making it a valuable tool in various biomedical and research applications. Understanding its solubility characteristics and proper handling procedures is crucial for its effective use in bioconjugation, surface functionalization, and the development of drug delivery systems. The provided protocols and workflows offer a practical guide for researchers working with this important PEG derivative.

References

- 1. This compound Datasheet DC Chemicals [dcchemicals.com]

- 2. This compound-西安齐岳生物 [0qy.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. nanocs.net [nanocs.net]

- 5. nanocs.net [nanocs.net]

- 6. Methoxy PEG Thiol - JenKem Technology USA [jenkemusa.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. creativepegworks.com [creativepegworks.com]

- 9. broadpharm.com [broadpharm.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. confluore.com [confluore.com]

An In-depth Technical Guide to the Reactivity of m-PEG8-thiol with Maleimide Groups

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity between methoxy-polyethylene glycol (8)-thiol (m-PEG8-thiol) and maleimide functional groups. This conjugation chemistry is a cornerstone in bioconjugation and drug development, enabling the precise modification of proteins, peptides, and other biomolecules. This document details the reaction mechanism, kinetics, potential side reactions, and provides standardized experimental protocols.

Core Principles of Thiol-Maleimide Conjugation

The reaction between a thiol (sulfhydryl) group and a maleimide is a Michael addition reaction.[1] In this process, the nucleophilic thiol attacks one of the carbon atoms of the maleimide's carbon-carbon double bond, forming a stable, covalent thioether bond.[1] This reaction is highly selective for thiols, particularly within a specific pH range, making it an invaluable tool for site-specific modifications in complex biological mixtures.[2]

The reaction is considered a form of "click chemistry" due to its high efficiency, rapid reaction rate, and the formation of a stable product under mild, aqueous conditions.[1]

Reaction Mechanism and Kinetics

The thiol-maleimide reaction is highly dependent on the pH of the reaction medium. The optimal pH range for this conjugation is between 6.5 and 7.5.[2] Within this range, the thiol group is sufficiently nucleophilic to react with the maleimide, while minimizing competing side reactions. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the reaction with amines.[3]

The reaction rate is influenced by several factors, including:

-

pH: As the pH increases, the concentration of the more nucleophilic thiolate anion (S-) increases, leading to a faster reaction rate. However, pH values above 7.5 can lead to an increased rate of maleimide hydrolysis and reaction with primary amines.

-

Temperature: The reaction is typically carried out at room temperature or 4°C. Lower temperatures can be used to slow down the reaction and minimize potential side reactions.

-

Concentration of Reactants: Higher concentrations of both the thiol and maleimide will result in a faster reaction rate.

-

Steric Hindrance: The accessibility of the thiol and maleimide groups can impact the reaction rate. While the m-PEG8 moiety is relatively small, steric hindrance can become a more significant factor with larger PEG chains or when the conjugation site on a biomolecule is sterically hindered.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the thiol-maleimide reaction. It is important to note that these are general values and optimal conditions may vary depending on the specific reactants and desired outcome.

| Parameter | Value/Range | Notes |

| Optimal pH Range | 6.5 - 7.5 | Balances thiol reactivity with maleimide stability.[2] |

| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can be used to control the reaction rate.[8][9] |

| Reaction Time | 30 minutes to Overnight | Reaction completion depends on reactant concentrations, temperature, and pH.[5][9] |

| Molar Ratio (PEG-maleimide:Thiol) | 10:1 to 20:1 | A molar excess of the maleimide is often used to ensure complete conjugation of the thiol.[8][9] |

| Conjugation Efficiency | 58% to >80% | Highly dependent on reaction conditions and the specific biomolecule being conjugated.[5] |

Potential Side Reactions and Mitigation Strategies

While the thiol-maleimide reaction is highly efficient and specific, several side reactions can occur. Understanding and controlling these reactions is critical for obtaining a homogenous and stable final product.

Maleimide Hydrolysis

In aqueous solutions, the maleimide ring can undergo hydrolysis, opening the ring to form a non-reactive maleamic acid. This reaction is accelerated at higher pH. To minimize hydrolysis, maleimide-containing reagents should be stored in a dry, organic solvent like DMSO or DMF and aqueous solutions should be prepared immediately before use.[1]

Retro-Michael Reaction (Thiol Exchange)

The thioether bond formed can be reversible under certain conditions, particularly in the presence of other thiols. This can lead to the exchange of the PEG-thiol with other thiol-containing molecules, such as glutathione in vivo. The stability of the thioether bond can be increased by inducing the hydrolysis of the succinimide ring of the adduct after the initial conjugation reaction.

Reaction with Amines

At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues in proteins. Maintaining the pH within the optimal 6.5-7.5 range is crucial to ensure chemoselectivity for thiols.[2]

Thiazine Rearrangement

When conjugating to a peptide or protein with an N-terminal cysteine, the initial thioether adduct can undergo an intramolecular rearrangement to form a stable six-membered thiazine ring. This rearrangement is pH-dependent and can be more prevalent at higher pH.

Experimental Protocols

The following are detailed methodologies for key experiments related to the conjugation of this compound to maleimide-functionalized molecules.

General Protocol for this compound Conjugation to a Maleimide-Functionalized Protein

Materials:

-

This compound

-

Maleimide-functionalized protein

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching Reagent (optional): L-cysteine or β-mercaptoethanol

-

Purification System: Size-exclusion chromatography (SEC) column or dialysis cassettes

-

Anhydrous DMSO or DMF

Procedure:

-

Protein Preparation:

-

Dissolve the maleimide-functionalized protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols for other purposes (not for this specific conjugation), add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. Note: For conjugating to a maleimide-functionalized protein, this step is generally not necessary unless there are other modifications being performed.

-

-

This compound Solution Preparation:

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 100 mg/mL).

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

-

Mix gently and incubate at room temperature for 2 hours or overnight at 4°C. The reaction can be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation of the thiol.

-

-

Quenching the Reaction (Optional):

-

To stop the reaction, a small molar excess of a free thiol like L-cysteine or β-mercaptoethanol can be added to react with any unreacted maleimide groups.

-

-

Purification:

-

Remove excess this compound and other small molecules by size-exclusion chromatography or dialysis against the reaction buffer.

-

-

Analysis:

-

Confirm conjugation and assess the purity of the final product using techniques such as SDS-PAGE, mass spectrometry, or HPLC.

-

Quantification of Unreacted Thiols (Adapted from Measure-iT™ Thiol Quantification Assay)

This protocol can be used to determine the efficiency of the conjugation reaction by quantifying the amount of unreacted this compound.

Materials:

-

Measure-iT™ Thiol Quantitation Assay Kit or equivalent

-

Reaction samples from the conjugation experiment

-

Standard thiol solution (e.g., L-cysteine) for generating a standard curve

Procedure:

-

Prepare a Standard Curve:

-

Prepare a series of dilutions of the standard thiol solution in the reaction buffer.

-

Follow the manufacturer's instructions to react the standards with the thiol-reactive dye.

-

Measure the fluorescence or absorbance of the standards to generate a standard curve.

-

-

Sample Measurement:

-

Take an aliquot of the reaction mixture at different time points (e.g., 0, 30, 60, 120 minutes).

-

Add the reaction aliquot to the thiol-reactive dye solution as per the manufacturer's protocol.

-

Measure the fluorescence or absorbance of the samples.

-

-

Calculation:

-

Use the standard curve to determine the concentration of unreacted thiol in your samples.

-

Calculate the conjugation efficiency by comparing the amount of reacted thiol to the initial amount.

-

Visualizations

Reaction Mechanism and Side Reactions

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. biotium.com [biotium.com]

- 4. par.nsf.gov [par.nsf.gov]

- 5. dspace.library.uu.nl [dspace.library.uu.nl]

- 6. DSpace [scholarworks.umass.edu]

- 7. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

The Strategic Imperative of PEG Linkers in PROTAC Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins. These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker. It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation. This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene glycol units, which impart a desirable balance of flexibility and hydrophilicity. This fundamental characteristic addresses one of the key challenges in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.

Enhancing Solubility and Physicochemical Properties

The incorporation of PEG chains is a well-established strategy to increase the aqueous solubility of PROTACs. The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, improving interactions with aqueous environments. This enhancement in solubility is critical not only for facile handling and formulation but also for improving oral absorption and overall pharmacokinetic profiles. The use of PEG and alkyl motifs allows for the fine-tuning of crucial physical properties such as the topological polar surface area (TPSA) and lipophilicity, which are key determinants of a molecule's drug-like characteristics.

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is complex and often requires a delicate balance. While increased hydrophilicity from PEGylation can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous. PEG linkers are more likely to adopt folded conformations compared to their more rigid alkyl counterparts. This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane. However, excessive PEGylation can also lead to decreased cellular uptake. Therefore, the optimal number of PEG units must be empirically determined for each PROTAC system.

The Critical Role of Linker Length in Ternary Complex Formation and Degradation

The length of the PEG linker is a paramount parameter that directly influences the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the POI.

-

Too short: A linker that is too short may sterically hinder the simultaneous binding of the POI and the E3 ligase, preventing the formation of a productive ternary complex.

-

Too long: An excessively long linker can lead to an increase in conformational flexibility, which may result in a higher entropic penalty upon binding and a less stable ternary complex. This can also lead to non-productive binding modes where the POI and E3 ligase are not oriented correctly for efficient ubiquitin transfer.

-

Optimal length: An optimal linker length facilitates favorable protein-protein interactions between the POI and the E3 ligase, leading to a stable and productive ternary complex. This enhances the rate of ubiquitination and subsequent degradation of the target protein.

The optimal linker length is therefore a critical determinant of a PROTAC's degradation efficiency, often characterized by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. Systematic variation of the PEG linker length is a common strategy to identify the optimal configuration for a given POI and E3 ligase pair.

Quantitative Impact of PEG Linkers on PROTAC Performance

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length and composition on the physicochemical properties and biological activity of PROTACs.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs

| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | clogP | TPSA (Ų) |

| dBET1 | 4 PEG units | 975.1 | 4.2 | 205.4 |

| ARV-825 | 5 PEG units | 1019.2 | 4.0 | 217.7 |

| MZ1 | 3 PEG units + alkyl | 891.0 | 3.8 | 193.1 |

Data compiled from various sources.

Table 2: Impact of PEG Linker Length on In Vitro Degradation of BRD4

| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |

| PROTAC A | 2 PEG units | 50 | >90 | HeLa |

| PROTAC B | 4 PEG units | 5 | >95 | HeLa |

| PROTAC C | 6 PEG units | 25 | >90 | HeLa |

Hypothetical data for illustrative purposes based on trends reported in the literature.

Table 3: Impact of PEG Linker Length on In Vivo Pharmacokinetics of a Generic PROTAC

| PROTAC | Linker Composition | Oral Bioavailability (%) | t1/2 (hours) | Cmax (ng/mL) |

| PROTAC X | 2 PEG units | 10 | 2.5 | 150 |

| PROTAC Y | 4 PEG units | 25 | 4.0 | 300 |

| PROTAC Z | 6 PEG units | 15 | 3.2 | 220 |

Hypothetical data for illustrative purposes based on general trends.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.

Experimental Protocols

General Synthesis of a PEGylated PROTAC

This protocol describes a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker.

Materials:

-

POI ligand with a suitable functional group (e.g., alkyne)

-

E3 ligase ligand with a suitable functional group (e.g., amine)

-

Bifunctional PEG linker (e.g., Azido-PEGn-acid)

-

Coupling reagents (e.g., HATU, DIPEA)

-

Click chemistry reagents (e.g., Copper(II) sulfate, Sodium ascorbate)

-

Solvents (e.g., DMF, DMSO, t-BuOH/H2O)

-

Analytical and preparative HPLC

-

LC-MS

-

NMR spectrometer

Procedure:

-

First Coupling Reaction:

-

Dissolve the E3 ligase ligand (e.g., pomalidomide-NH2) and the bifunctional PEG linker (e.g., HOOC-PEGn-N3) in an appropriate solvent like DMF.

-

Add coupling reagents such as HATU and DIPEA.

-

Stir the reaction at room temperature until completion, monitoring by LC-MS.

-

Purify the resulting E3 ligase-linker intermediate by preparative HPLC.

-

-

Second Coupling Reaction (Click Chemistry Example):

-

Dissolve the purified E3 ligase-linker intermediate (containing an azide) and the POI ligand (functionalized with an alkyne) in a suitable solvent mixture (e.g., t-BuOH/H2O).

-

Add the click chemistry catalysts, such as copper(II) sulfate and sodium ascorbate.

-

Stir the reaction at room temperature until completion, monitoring by LC-MS.

-

Purify the final PROTAC product by preparative HPLC.

-

-

Characterization:

-

Confirm the identity and purity of the final PROTAC product using LC-MS and NMR spectroscopy.

-

Western Blot for PROTAC-Mediated Protein Degradation

This protocol outlines the steps to determine the DC50 and Dmax of a PROTAC.

Materials:

-

Cell line expressing the target protein

-

PROTAC stock solution (in DMSO)

-

Cell culture medium and supplements

-

PBS (phosphate-buffered saline)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC (typically from low nM to high µM concentrations). Include a vehicle-only control (e.g., 0.1% DMSO).

-

Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Repeat the antibody incubation steps for the loading control protein.

-

-

Detection and Analysis:

-

Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the corresponding loading control band intensity.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

-

Conclusion

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of PEG linkers in the exciting and rapidly advancing field of targeted protein degradation.

The Pivotal Role of m-PEG8-thiol in Modern Bioconjugation Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation chemistry, the precise and stable linkage of molecules is paramount to the development of effective targeted therapeutics, advanced diagnostics, and functionalized nanomaterials. Among the diverse array of chemical tools available, methoxy-poly(ethylene glycol)-thiol with eight ethylene glycol units (m-PEG8-thiol) has emerged as a critical and versatile linker. Its defined length, hydrophilicity, and reactive thiol group offer a unique combination of properties that address key challenges in the design of complex biomolecular constructs such as antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and functionalized nanoparticles. This in-depth technical guide provides a comprehensive overview of the core principles, applications, and experimental considerations for utilizing this compound in bioconjugation.

Core Principles and Advantages of this compound

The efficacy of this compound as a bioconjugation linker stems from its distinct molecular architecture. The methoxy-terminated polyethylene glycol (PEG) chain, with its eight repeating ethylene glycol units, imparts several advantageous properties to the resulting bioconjugate.

Chemical and Physical Properties of this compound

| Property | Value/Description | Source |

| Molecular Formula | C17H36O8S | [1] |

| Molecular Weight | 400.5 g/mol | [1] |

| Appearance | Liquid or low-melting solid | [2] |

| Solubility | Soluble in water and common organic solvents like DMSO and DMF. | [3] |

| Purity | Typically >95% | [1] |

| Storage Conditions | -20°C under an inert atmosphere. | [1] |

The hydrophilic nature of the PEG spacer enhances the aqueous solubility of the bioconjugate, which is particularly beneficial when working with hydrophobic drugs or proteins.[1] Furthermore, the PEG chain can shield the conjugated molecule from proteolytic degradation and reduce its immunogenicity, leading to an extended circulation half-life in vivo.

The terminal thiol (-SH) group is the reactive handle of this compound, enabling covalent linkage to a variety of functional groups. The most common reaction partner for the thiol group is a maleimide, which undergoes a rapid and specific Michael addition reaction to form a stable thioether bond.[4] This reaction is highly efficient under physiological conditions (pH 6.5-7.5).[4] The thiol group can also react with other functional groups such as vinyl sulfones and can be used to functionalize the surface of noble metal nanoparticles, like gold, through the formation of a strong gold-sulfur dative bond.[1][5]

Applications in Bioconjugation

The unique properties of this compound have led to its widespread adoption in several key areas of biopharmaceutical research and development.

Antibody-Drug Conjugates (ADCs)

In the design of ADCs, the linker plays a critical role in connecting a potent cytotoxic drug to a monoclonal antibody that targets a specific cancer cell antigen. The this compound can be incorporated into the linker design to improve the pharmacokinetic profile of the ADC.[6] While the thioether bond formed with a maleimide is generally stable, there is evidence that it can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione in the cellular environment.[7] However, the succinimide ring of the maleimide-thiol adduct can be hydrolyzed to form a more stable ring-opened product, which has a significantly longer half-life.[8]

PROTACs

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[9] The linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of PROTAC efficacy. The flexibility and hydrophilicity of an this compound containing linker can facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Nanoparticle Functionalization

The surface functionalization of nanoparticles with PEG chains, a process known as PEGylation, is essential for their biomedical applications. PEGylation with molecules like this compound creates a hydrophilic shell around the nanoparticle, which reduces non-specific protein adsorption and uptake by the reticuloendothelial system, thereby prolonging their circulation time.[10] The thiol group of this compound allows for the direct and stable attachment to the surface of gold nanoparticles.[5]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Conjugation of this compound to a Maleimide-Activated Protein

This protocol describes the general procedure for conjugating this compound to a protein that has been functionalized with maleimide groups.

Materials:

-

Maleimide-activated protein

-

This compound

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed.

-

Quenching Solution: 1 M N-ethylmaleimide (NEM) in DMSO.

-

Purification system (e.g., size-exclusion chromatography).

Procedure:

-

Protein Preparation: Dissolve the maleimide-activated protein in the conjugation buffer to a final concentration of 1-10 mg/mL.

-

This compound Preparation: Prepare a 10 mM stock solution of this compound in the conjugation buffer immediately before use.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The reaction is typically carried out at room temperature for 2 hours or overnight at 4°C with gentle stirring.

-

Quenching: Add the quenching solution to a final concentration of 1-5 mM to cap any unreacted thiol groups. Incubate for 15-30 minutes at room temperature.

-

Purification: Purify the conjugate from excess reagents and byproducts using size-exclusion chromatography.

Protocol 2: Functionalization of Gold Nanoparticles with this compound

This protocol outlines the steps for coating citrate-stabilized gold nanoparticles with this compound.

Materials:

-

Citrate-stabilized gold nanoparticle (AuNP) solution.

-

This compound.

-

Deionized (DI) water.

-

Centrifuge.

Procedure:

-

This compound Preparation: Prepare a 1 mM aqueous solution of this compound.

-

Ligand Exchange Reaction: Add the this compound solution to the AuNP solution at a molar ratio of approximately 10,000:1 (this compound:AuNP) to ensure complete surface coverage.

-

Incubation: Gently mix the solution and allow it to react for at least 12 hours at room temperature.

-

Purification: Centrifuge the reaction mixture to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the nanoparticle size (e.g., for 20 nm AuNPs, 12,000 x g for 20 minutes).

-

Washing: Carefully remove the supernatant and resuspend the nanoparticle pellet in DI water. Repeat the centrifugation and resuspension steps at least twice to remove any unbound this compound.

Visualizing Workflows and Signaling Pathways

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

Caption: Workflow for ADC synthesis with a thiol-reactive PEG8 linker.

Caption: The catalytic cycle of a PROTAC utilizing a PEG8 linker.

Caption: Inhibition of HER2 signaling by an ADC with a PEG8 linker.

Conclusion

This compound is a powerful and versatile tool in the bioconjugation chemist's arsenal. Its well-defined structure, hydrophilicity, and reactive thiol group provide a reliable means to construct complex and functional biomolecules. The ability to enhance solubility, reduce immunogenicity, and prolong circulation half-life makes it an invaluable component in the design of next-generation therapeutics and diagnostics. As the field of bioconjugation continues to advance, the strategic application of linkers like this compound will undoubtedly play a central role in the development of more effective and safer biopharmaceutical products.

References

- 1. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antibodies directed against receptor tyrosine kinases: Current and future strategies to fight cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Summary of Approved HER2 ADCs on The Market & in Clinical Trials | Biopharma PEG [biochempeg.com]

- 5. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is receptor tyrosine kinase signaling? [synapse.patsnap.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

m-PEG8-Thiol for Surface Modification of Gold Nanoparticles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of methoxy-polyethylene glycol (8) thiol (m-PEG8-thiol) for the surface modification of gold nanoparticles (AuNPs). PEGylation, the process of attaching polyethylene glycol (PEG) chains to a surface, is a cornerstone of nanoparticle functionalization, imparting "stealth" properties that enhance biocompatibility and circulation time in biological systems. The this compound variant, with its defined short-chain structure, offers a precise approach to tuning the surface properties of AuNPs for a variety of applications, including drug delivery, bioimaging, and diagnostics.

Core Concepts of this compound Modification

The functionalization of AuNPs with this compound is primarily achieved through the strong affinity between the thiol group (-SH) of the PEG molecule and the gold surface, leading to the formation of a stable gold-thiolate bond. This self-assembly process results in a dense and hydrophilic PEG layer that sterically hinders the adsorption of opsonin proteins, thereby reducing clearance by the reticuloendothelial system (RES). The methoxy cap (-OCH3) at the distal end of the PEG chain provides a chemically inert surface, minimizing non-specific interactions.

Quantitative Data on PEGylated Gold Nanoparticles

The grafting density of PEG on the surface of AuNPs is a critical parameter that influences their in vivo behavior. While specific data for this compound is limited, the following tables summarize relevant quantitative data for short-chain PEG-thiols on gold nanoparticles, which can serve as a valuable reference.

Table 1: Grafting Density of Thiolated PEG on Gold Nanoparticles

| AuNP Core Diameter (nm) | PEG Molecular Weight (Da) | Grafting Density (PEG chains/nm²) | Characterization Technique |

| 15 | ~400 (similar to m-PEG8) | ~4.7 | TGA |

| 9.1 | 2000 | 1.9 ± 0.2 | Analytical Ultracentrifugation |

| 13 | 2000 | ~0.65 | Not specified |

| 20 | 5000 | Not specified | Not specified |

Note: Data is compiled from various sources and should be considered as illustrative. Actual grafting densities will depend on specific experimental conditions.

Table 2: Impact of PEGylation on the Physicochemical Properties of Gold Nanoparticles

| Parameter | Before PEGylation (Citrate-Stabilized AuNPs) | After PEGylation with m-PEG-thiol | Characterization Technique |

| Hydrodynamic Diameter | ~20-30 nm | Increase of 5-15 nm | Dynamic Light Scattering (DLS) |

| Zeta Potential | -30 to -50 mV | Shift towards neutral (-5 to -15 mV) | DLS |

| Surface Plasmon Resonance (λmax) | ~520 nm | Red-shift of 2-5 nm | UV-Vis Spectroscopy |

| Colloidal Stability in High Salt | Low (aggregation) | High (stable) | UV-Vis Spectroscopy / DLS |

Experimental Protocols

Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)

This protocol describes the synthesis of ~20 nm citrate-stabilized AuNPs, which serve as the core for subsequent functionalization.

Materials:

-

Tetrachloroauric (III) acid (HAuCl₄)

-

Trisodium citrate (Na₃C₆H₅O₇)

-

Deionized (DI) water

Procedure:

-

Prepare a 1 mM HAuCl₄ solution and a 38.8 mM trisodium citrate solution in DI water.

-

In a meticulously clean flask, bring 100 mL of the HAuCl₄ solution to a vigorous boil with constant stirring.

-

Rapidly inject 10 mL of the trisodium citrate solution into the boiling HAuCl₄ solution.

-

The solution color will change from yellow to blue/gray and finally to a deep red, indicating the formation of AuNPs.

-

Continue boiling and stirring for an additional 15-20 minutes.

-

Allow the solution to cool to room temperature. The resulting citrate-stabilized AuNPs are now ready for surface modification.

Surface Modification of AuNPs with this compound

This protocol details the ligand exchange process to coat the citrate-stabilized AuNPs with this compound.

Materials:

-

Citrate-stabilized AuNP solution (from Protocol 3.1)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Ethanol

Procedure:

-

Prepare a stock solution of this compound in DI water or ethanol (e.g., 1 mg/mL).

-

To the citrate-stabilized AuNP solution, add the this compound solution. A significant molar excess of the thiol is recommended to ensure complete surface coverage.

-

Allow the mixture to react for at least 12-24 hours at room temperature with gentle stirring to facilitate the ligand exchange.

-

Purify the this compound functionalized AuNPs by centrifugation. The speed and duration will depend on the nanoparticle size (e.g., 12,000 x g for 30 minutes for ~20 nm AuNPs).

-

Carefully remove the supernatant containing excess this compound and displaced citrate ions.

-

Resuspend the nanoparticle pellet in fresh PBS or DI water.

-

Repeat the centrifugation and resuspension steps at least twice to ensure the removal of unbound ligands.

-

After the final wash, resuspend the purified this compound functionalized AuNPs in a suitable buffer for storage and further use.

Characterization of this compound Functionalized AuNPs

3.3.1. UV-Vis Spectroscopy:

-

Purpose: To confirm the formation and stability of AuNPs and to monitor the surface plasmon resonance (SPR) peak.

-

Procedure: Acquire the UV-Vis spectrum of the AuNP solution from 400 to 700 nm. A characteristic SPR peak around 520 nm indicates the presence of spherical AuNPs. A slight red-shift in the SPR peak after PEGylation is expected. A broadening of the peak or the appearance of a second peak at a longer wavelength would indicate aggregation.

3.3.2. Dynamic Light Scattering (DLS):

-

Purpose: To determine the hydrodynamic diameter and zeta potential of the nanoparticles.

-

Procedure: Measure the hydrodynamic diameter and zeta potential of the AuNPs before and after functionalization with this compound. An increase in the hydrodynamic diameter confirms the presence of the PEG layer. A shift in the zeta potential towards neutral indicates successful surface coating.

3.3.3. Transmission Electron Microscopy (TEM):

-

Purpose: To visualize the size, shape, and monodispersity of the AuNP cores.

-

Procedure: Deposit a drop of the diluted AuNP solution onto a TEM grid and allow it to dry. Image the nanoparticles to determine their core size and morphology.

Visualization of Cellular Interaction

The interaction of this compound functionalized AuNPs with cells is a critical aspect of their biological application. The following diagram illustrates a generalized workflow of this interaction.

This diagram illustrates the journey of an this compound functionalized gold nanoparticle from the extracellular environment into a cell. The PEG layer reduces protein binding, and the nanoparticle is then typically internalized via endocytosis, progressing through endosomes and potentially to lysosomes, where a therapeutic payload could be released. The ultimate fate of the nanoparticle can vary, including retention in the cytoplasm or export from the cell.

Conclusion

The surface modification of gold nanoparticles with this compound offers a precise and effective method for creating stable and biocompatible nanocarriers. The well-defined, short-chain PEG provides a hydrophilic shield that minimizes non-specific interactions and enhances colloidal stability. This in-depth guide provides the foundational knowledge, quantitative insights, and detailed protocols necessary for researchers and drug development professionals to successfully synthesize, functionalize, and characterize this compound coated gold nanoparticles for a wide range of biomedical applications. Careful control over the synthesis and functionalization processes, coupled with thorough characterization, is paramount to achieving reproducible and effective nanoparticle systems.

An In-depth Technical Guide to the Synthesis and Purification of m-PEG8-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of methoxy-poly(ethylene glycol)8-thiol (m-PEG8-thiol), a valuable bifunctional linker used extensively in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document outlines a reliable synthetic route from the commercially available m-PEG8-OH, detailing experimental protocols, purification methods, and characterization techniques.

Introduction

This compound is a discrete polyethylene glycol (dPEG®) reagent characterized by a methoxy-terminated octaethylene glycol chain and a terminal thiol group. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of conjugated molecules, while the reactive thiol group allows for covalent attachment to various substrates, including maleimides and noble metal surfaces. This guide details a common and efficient two-step synthetic pathway for the preparation of this compound.

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process starting from methoxy-poly(ethylene glycol)8-alcohol (m-PEG8-OH):

-

Activation of the Terminal Hydroxyl Group: The terminal hydroxyl group of m-PEG8-OH is converted into a good leaving group, typically a tosylate (p-toluenesulfonate), by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

-

Nucleophilic Substitution and Deprotection: The tosylated intermediate, m-PEG8-OTs, undergoes nucleophilic substitution with a thiolating agent, such as potassium thioacetate. The resulting thioacetate-protected PEG is then deprotected under basic conditions to yield the final this compound product.

Below is a visual representation of the synthesis workflow.

Caption: Synthesis workflow for this compound from m-PEG8-OH.

Experimental Protocols

Materials and General Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Reactions involving anhydrous solvents should be carried out under an inert atmosphere (e.g., nitrogen or argon). Thin-layer chromatography (TLC) on silica gel 60 F254 plates can be used to monitor the progress of the reactions.

Step 1: Synthesis of m-PEG8-tosylate (m-PEG8-OTs)

Procedure:

-

In a round-bottom flask dried under vacuum, dissolve m-PEG8-OH (1.0 equivalent) in anhydrous pyridine or dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add p-toluenesulfonyl chloride (TsCl, ~1.2-1.5 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC (e.g., using a mobile phase of DCM/Methanol, 95:5 v/v).

-

Upon completion, quench the reaction by adding cold water.

-

If DCM was used as the solvent, wash the organic layer sequentially with cold 1 M HCl, saturated aqueous NaHCO3, and brine. Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure. If pyridine was used as the solvent, it can be removed under reduced pressure, and the residue is then worked up as described for the DCM procedure.

Step 2: Synthesis and Purification of this compound

Procedure:

Part A: Thioacetylation

-

Dissolve the crude m-PEG8-OTs (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).

-

Add potassium thioacetate (KSAc, ~1.5-2.0 equivalents) to the solution.

-

Heat the reaction mixture to 60-70 °C and stir for 4-8 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

After completion, cool the mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent such as ethyl acetate or DCM.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude m-PEG8-thioacetate (m-PEG8-SAc).

Part B: Deprotection and Purification

-

Dissolve the crude m-PEG8-SAc in a mixture of methanol and water (e.g., 4:1 v/v).

-

Add a solution of sodium hydroxide (NaOH, ~2-3 equivalents, e.g., 0.4 M in water/methanol) to the mixture.[1]

-

Stir the reaction at room temperature for 12-18 hours. The reaction should be carried out under an inert atmosphere to prevent oxidation of the thiol to disulfide.

-

Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

-

Extract the product with DCM or another suitable organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by silica gel column chromatography. A gradient of methanol in dichloromethane or ethyl acetate in hexanes is commonly used as the eluent system.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound and its intermediates.

Table 1: Synthesis Parameters and Yields

| Step | Reaction | Starting Material | Key Reagents | Typical Yield (%) | Purity (%) |

| 1 | Tosylation | m-PEG8-OH | p-Toluenesulfonyl chloride, Pyridine | 85-95 | >90 |

| 2a | Thioacetylation | m-PEG8-OTs | Potassium thioacetate | 80-90 | >85 |

| 2b | Deprotection | m-PEG8-SAc | Sodium hydroxide | 70-85 | >95 (after purification) |

Table 2: Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key ¹H NMR Shifts (δ, ppm) | Key ¹³C NMR Shifts (δ, ppm) | Key FTIR Peaks (cm⁻¹) |

| m-PEG8-OH | C₁₇H₃₆O₉ | 384.46 | Colorless to pale yellow liquid | ~3.64 (PEG backbone), 3.38 (CH₃O-), 3.70 (-CH₂OH) | ~70.5 (PEG backbone), 59.0 (CH₃O-), 61.7 (-CH₂OH) | ~3400 (O-H stretch), ~1100 (C-O-C stretch) |

| m-PEG8-OTs | C₂₄H₄₂O₁₁S | 538.65 | Colorless to pale yellow oil | ~7.80, 7.35 (aromatic), ~4.15 (-CH₂OTs), ~3.64 (PEG backbone), 3.38 (CH₃O-), 2.45 (Ar-CH₃) | ~144.9, 132.9, 129.9, 127.9 (aromatic), ~70.5 (PEG backbone), 69.2 (-CH₂OTs), 59.0 (CH₃O-), 21.6 (Ar-CH₃) | ~1360, 1175 (S=O stretch), ~1100 (C-O-C stretch) |

| m-PEG8-SAc | C₁₉H₃₈O₉S | 442.56 | Colorless to pale yellow oil | ~3.64 (PEG backbone), 3.38 (CH₃O-), ~2.90 (-CH₂SAc), 2.32 (S-C(O)CH₃) | ~70.5 (PEG backbone), 59.0 (CH₃O-), ~30.6 (S-C(O)CH₃), ~29.1 (-CH₂SAc) | ~1690 (C=O stretch), ~1100 (C-O-C stretch) |

| This compound | C₁₇H₃₆O₈S | 400.53 | Colorless to pale yellow liquid | ~3.64 (PEG backbone), 3.38 (CH₃O-), ~2.70 (-CH₂SH), ~1.55 (-SH) | ~70.5 (PEG backbone), 59.0 (CH₃O-), ~24.5 (-CH₂SH) | ~2550 (S-H stretch, weak), ~1100 (C-O-C stretch) |

Visualization of Logical Relationships

The following diagram illustrates the logical flow of the synthesis and purification process, highlighting key steps and decision points.

References

An In-depth Technical Guide to the Safe Handling of m-PEG8-thiol

This guide provides comprehensive safety and handling information for m-PEG8-thiol, a methoxy-terminated polyethylene glycol with a thiol group. It is intended for researchers, scientists, and drug development professionals who work with this reagent. The information compiled is based on available safety data sheets and product information from various suppliers.

Chemical and Physical Properties

This compound is a hydrophilic PEG linker that contains a reactive thiol group. This functional group allows for its use in bioconjugation, drug delivery systems, and surface modification of materials like gold and silver.[1][2] The hydrophilic PEG spacer enhances the solubility of the conjugated molecule in aqueous media.[1][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Chemical Name | This compound | [1] |

| Synonyms | Methoxy-PEG8-thiol | N/A |

| CAS Number | 651042-83-0 | [1][4][5] |

| Molecular Formula | C17H36O8S | [1][4][5] |

| Molecular Weight | 400.53 g/mol | [4][5] |

| Purity | >95% | [1][2] |

| Appearance | Varies (may be a liquid or tacky solid) | [4] |

| Solubility | Soluble in water, Methylene chloride, Acetonitrile, DMAC, and DMSO. | [4] |

Hazard Identification and Classification

m-PEG-thiol compounds are classified as hazardous. The primary hazards include irritation to the skin and eyes, and potential respiratory tract irritation.[6] Prolonged or repeated exposure may cause damage to organs.[6] It is also noted to be very toxic to aquatic life with long-lasting effects.[6]

Table 2: GHS Hazard Classification for m-PEG-thiol

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment (Long-term) | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

| Data based on a representative m-PEG-thiol Safety Data Sheet.[6] |

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure, appropriate personal protective equipment and engineering controls are essential.

Table 3: Recommended Personal Protective Equipment and Engineering Controls

| Control Type | Recommendation | References |

| Engineering Controls | ||

| Ventilation | Use only in a well-ventilated area, preferably in a chemical fume hood. | [6][7] |

| Eye Wash Station | An accessible eye wash station should be available. | [6][7] |

| Safety Shower | A safety shower should be readily accessible. | [6][7] |

| Personal Protective Equipment | ||

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. | [6][8] |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat. | [6][8] |

| Respiratory Protection | If dust or aerosols are generated, use a NIOSH-approved respirator. | [8] |

Safe Handling and Storage Procedures

Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.

-

Avoid inhalation of dust, fumes, gas, mist, or vapors.[6][7]

-

Do not eat, drink, or smoke when using this product.[6]

-

Wash hands thoroughly after handling.[6]

-

PEG compounds can be hygroscopic; minimize exposure to moisture.[4]

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

For solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended.[6][7]

-

If stored under an inert atmosphere, it can help prevent degradation.[4]

-

Allow the product to come to room temperature before opening to minimize moisture absorption.[4]

First Aid Measures

In the event of exposure, immediate first aid is critical.

Table 4: First Aid Measures for m-PEG-thiol Exposure

| Exposure Route | First Aid Procedure | References |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. | [6][7] |

| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists. | [6][7] |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. | [6][7][9] |

| Ingestion | Do NOT induce vomiting. Wash out mouth with water and seek medical attention. | [7] |

Accidental Release Measures

In case of a spill, follow these procedures to mitigate the hazard.

-

Personal Precautions : Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Ensure adequate ventilation.[7]

-

Environmental Precautions : Prevent the material from entering drains or waterways.[6][7]

-

Containment and Cleanup : For liquid spills, absorb with an inert material (e.g., diatomite, universal binders). For solid spills, sweep up and place in a suitable container for disposal. Decontaminate the area with alcohol.[6][7]

Experimental Protocols and Workflows

A systematic risk assessment should be conducted before working with this compound. The following diagram illustrates a typical workflow.

References

- 1. This compound-西安齐岳生物 [0qy.com]

- 2. Thiol PEG, Thiol linker, Maleimide reactive | BroadPharm [broadpharm.com]

- 3. Thiol-PEG8-acid, 866889-02-3 | BroadPharm [broadpharm.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. precisepeg.com [precisepeg.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. creativepegworks.com [creativepegworks.com]

- 9. targetmol.com [targetmol.com]

Methodological & Application

Application Notes and Protocols for m-PEG8-thiol Protein Bioconjugation

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique in drug development and research to enhance the therapeutic properties of proteins and peptides.[1] The covalent attachment of PEG chains can improve a biomolecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can extend its circulatory half-life, enhance solubility, reduce immunogenicity, and protect it from proteolytic degradation.[1][2]

m-PEG8-thiol is a discrete PEG linker containing a terminal thiol group. This reagent is particularly useful for conjugation to proteins that have been functionalized with thiol-reactive groups, such as maleimides. The core of this bioconjugation strategy lies in the thiol-maleimide reaction, a Michael addition reaction that forms a stable thioether bond.[3] This reaction is highly chemoselective for thiol groups within a pH range of 6.5-7.5, making it a robust and specific method for protein modification under physiological conditions.[3]

These application notes provide a detailed protocol for the bioconjugation of a maleimide-activated protein with this compound, including methods for purification and characterization of the resulting conjugate.

Experimental Protocols

Protocol 1: Preparation of Maleimide-Activated Protein

For successful conjugation, the target protein must possess a reactive maleimide group. If the protein of interest does not have an accessible maleimide group, it can be introduced by reacting lysine residues with a bifunctional linker such as SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).

Protocol 2: Bioconjugation of Maleimide-Activated Protein with this compound

This protocol details the reaction between a maleimide-activated protein and this compound.

Materials:

-

Maleimide-activated protein

-

This compound

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed.[4]

-

Quenching Reagent: L-cysteine or N-acetylcysteine[4]

-

Reaction vessels

-

Orbital shaker or rocker

Procedure:

-

Protein Preparation:

-

Dissolve the maleimide-activated protein in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.[4]

-

-

This compound Preparation:

-

Prepare a stock solution of this compound in the conjugation buffer. The concentration of the stock solution should be determined based on the desired molar excess.

-

-

Conjugation Reaction:

-

Quenching the Reaction:

-

To stop the conjugation reaction, add a quenching reagent such as L-cysteine to the reaction mixture at a final concentration that is in molar excess to the unreacted this compound. This will react with any remaining maleimide groups on the protein.

-

Protocol 3: Purification of the PEGylated Protein

Purification is essential to remove unreacted this compound, quenching reagent, and any unreacted protein.

Methods:

-

Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger PEGylated protein from smaller molecules like unreacted this compound and quenching reagent.

-

Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. PEGylation can alter the surface charge of a protein, allowing for the separation of PEGylated and un-PEGylated forms.

Protocol 4: Characterization of the PEGylated Protein

The purified PEGylated protein should be characterized to confirm successful conjugation and to determine the degree of PEGylation.

Methods:

-

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): This technique separates proteins based on their molecular weight. A successful PEGylation will result in a noticeable upward shift in the molecular weight of the protein band on the gel.[6]

-

Mass Spectrometry (MS): MS provides a precise measurement of the molecular weight of the PEGylated protein, allowing for the accurate determination of the number of PEG chains attached to each protein molecule.[6]

Data Presentation

The following table provides representative quantitative data for a typical maleimide-PEG conjugation to a cysteine-engineered protein, demonstrating the high efficiency of this reaction.

| Parameter | Value | Reference |

| Protein | Cysteine-engineered Hemoglobin | [7] |

| PEG Reagent | Maleimide-PEG | [7] |

| Molar Ratio (PEG:Protein) | 12:1 | [7] |

| Reaction Time | 2 hours | [7] |

| Temperature | 25°C | [7] |

| Conjugation Efficiency | >80% | [7] |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for protein bioconjugation with this compound.

Signaling Pathway: JAK-STAT Pathway Activated by PEGylated Interferon-α

PEGylated interferon-α (PEG-IFN-α) is a clinically important therapeutic that utilizes the JAK-STAT signaling pathway to elicit an antiviral response.

Caption: PEGylated Interferon-α signaling through the JAK-STAT pathway.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Structural and biological characterization of pegylated recombinant interferon alpha-2b and its therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solid-phase PEGylation of recombinant interferon alpha-2a for site-specific modification: process performance, characterization, and in vitro bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Conjugating m-PEG8-thiol to Cysteine Residues

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a widely used strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides. Site-specific PEGylation at cysteine residues offers a homogenous product with preserved biological activity. This document provides detailed application notes and protocols for the conjugation of methoxy-PEG8-thiol (m-PEG8-thiol) to cysteine residues, forming a stable disulfide bond. This method is particularly useful for proteins where a reversible linkage is desired, as the disulfide bond can be cleaved under reducing conditions.

The conjugation of this compound to a cysteine residue proceeds via a thiol-disulfide exchange reaction or direct oxidation, resulting in the formation of a mixed disulfide bond between the PEG moiety and the protein. This reaction is highly specific for free sulfhydryl groups of cysteine residues.

Core Principles

The formation of a disulfide bond between this compound and a cysteine residue is an equilibrium process that can be driven towards the product by optimizing reaction conditions. Key factors influencing the reaction include pH, the presence of oxidizing agents, molar ratio of reactants, and temperature.

pH: The reaction is favored at neutral to slightly alkaline pH (pH 7-8.5).[1] In this range, the cysteine thiol group is more likely to be in its thiolate anion form (S-), which is a more potent nucleophile for the thiol-disulfide exchange.[2][3]

Oxidizing Environment: To facilitate the formation of the disulfide bond, a mild oxidizing environment is often beneficial. This can be achieved through the use of gentle oxidizing agents or by ensuring the presence of dissolved oxygen. However, harsh oxidizing conditions should be avoided to prevent over-oxidation of cysteine and other sensitive amino acid residues.

Molar Ratio: A molar excess of this compound over the cysteine-containing protein is typically used to drive the reaction to completion.[4] The optimal ratio depends on the specific protein and reaction conditions and should be determined empirically.

Temperature: The reaction is typically carried out at room temperature or 4°C. Lower temperatures can help to minimize protein degradation and non-specific side reactions, although the reaction rate will be slower.

Data Presentation: Reaction Condition Summary

The following table summarizes the key experimental conditions for the conjugation of this compound to cysteine residues. These are starting points and may require optimization for specific applications.

| Parameter | Recommended Range | Notes |

| pH | 7.0 - 8.5 | Higher pH increases the concentration of the reactive thiolate anion.[1] |

| Buffer | Phosphate buffer, Tris buffer, HEPES buffer | Buffers should be free of thiol-containing reagents (e.g., DTT, 2-mercaptoethanol). |